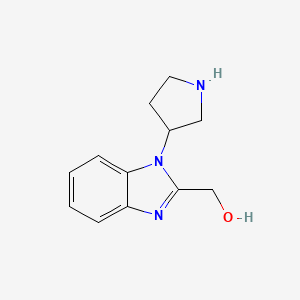

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol” is a chemical compound that is likely to have a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is available for purchase, indicating its use in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

Optical Properties and Material Applications

A study described the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their remarkable optical properties with large Stokes' shifts and tunable quantum yields. These properties are crucial for developing low-cost luminescent materials with potential applications in optical devices and sensors (Volpi et al., 2017).

Antimicrobial Activity

Another area of research involves the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2012).

Supramolecular Chemistry

Research into the synthesis and X-ray crystal structure of a triple-stranded helical supramolecular complex offers insights into the structural basis of molecular recognition and assembly. This has implications for the design of molecular machines and devices (Lam et al., 1997).

Catalysis

Studies on the catalytic applications of related compounds include the development of enantioselective alkynylation of cyclic imines, presenting a method to synthesize chiral molecules, which is fundamental in pharmaceutical synthesis (Munck et al., 2017), and research on N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, illustrating a green chemistry approach to functional group transformations (Sarki et al., 2021).

Structural Chemistry

Investigations into the crystal structure of related compounds have elucidated the arrangement and interactions at the molecular level, providing a foundation for the development of materials with specific properties. For instance, the structural analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol contributes to our understanding of molecular geometries and hydrogen bonding patterns (Elaatiaoui et al., 2014).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are known to interact with a wide range of biological targets .

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence a variety of biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring are known to have various biological activities, which can lead to different cellular effects .

Eigenschaften

IUPAC Name |

(1-pyrrolidin-3-ylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-8-12-14-10-3-1-2-4-11(10)15(12)9-5-6-13-7-9/h1-4,9,13,16H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIADZUFWLPCKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C3=CC=CC=C3N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Pyrrolidin-3-ylbenzimidazol-2-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2764580.png)

![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2764584.png)

![N-(3-chlorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2764585.png)

![1-(2,7-Diazaspiro[3.4]octan-2-yl)ethanone;dihydrochloride](/img/structure/B2764589.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2764591.png)

![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B2764597.png)